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Compound of Interest

Compound Name: Azido-PEG1-C1-Boc

Cat. No.: B605815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG1-C1-Boc is a heterobifunctional linker molecule designed for the versatile labeling

and modification of proteins. This reagent incorporates three key functional elements: an azide

group for bioorthogonal "click" chemistry, a short polyethylene glycol (PEG) spacer to enhance

solubility and reduce steric hindrance, and a Boc-protected amine, which provides a handle for

further conjugation after deprotection. The primary application of this linker is in the field of

targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This document provides detailed protocols for the use of Azido-PEG1-C1-Boc in protein

labeling and outlines its application in the generation of PROTACs.
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Property Value

Molecular Formula C8H15N3O3

Molecular Weight 201.22 g/mol

CAS Number 1820717-35-8

Structure Azide (N3) - PEG1 - C1 - Boc-protected Amine

Reactivity

The azide group reacts with terminal alkynes or

strained cyclooctynes (e.g., DBCO, BCN) via

click chemistry. The Boc-protected amine can be

deprotected to reveal a primary amine for

subsequent conjugation.

Applications
The primary application of Azido-PEG1-C1-Boc is as a linker in the synthesis of PROTACs.

Additionally, the azide moiety allows for the attachment of various reporter molecules (e.g.,

fluorophores, biotin) to proteins or other molecules that have been functionalized with an

alkyne group.

Experimental Protocols
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield

a free primary amine.

Materials:

Azido-PEG1-C1-Boc

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve Azido-PEG1-C1-Boc in a minimal amount of DCM.

Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary

evaporator.

Neutralize the residue by dissolving it in DCM and washing with saturated sodium

bicarbonate solution.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent to obtain the deprotected product, Azido-PEG1-C1-NH2.

Protocol 2: Protein Labeling via Copper(I)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an alkyne-modified protein with the deprotected Azido-

PEG1-C1-NH2 linker. This is a common step in generating a PROTAC where the linker is first

attached to a ligand for the target protein.

Materials:

Alkyne-modified protein (e.g., a protein with a genetically encoded alkyne-containing

unnatural amino acid)
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Deprotected Azido-PEG1-C1-NH2

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

Phosphate-buffered saline (PBS), pH 7.4

Desalting column or dialysis tubing

Procedure:

Prepare a stock solution of the alkyne-modified protein in PBS.

Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (50 mM in water,

freshly prepared), and TBTA (10 mM in DMSO).

In a microcentrifuge tube, combine the alkyne-modified protein with a 10- to 50-fold molar

excess of the deprotected Azido-PEG1-C1-NH2.

Add the catalyst components in the following order, with gentle mixing after each addition:

TBTA to a final concentration of 100 µM.

CuSO4 to a final concentration of 1 mM.

Sodium ascorbate to a final concentration of 1 mM.

Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction

can be performed at 4°C overnight.

Purify the labeled protein from excess reagents using a desalting column or by dialysis

against PBS.

Protocol 3: Protein Labeling via Strain-Promoted Azide-
Alkyne Cycloaddition (SPAAC)
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This copper-free click chemistry method is suitable for labeling proteins in living cells or in vitro

when copper toxicity is a concern.

Materials:

Azide-modified protein

Alkyne-bearing molecule with a strained ring system (e.g., DBCO-functionalized molecule)

PBS, pH 7.4

Desalting column or dialysis tubing

Procedure:

Prepare a solution of the azide-modified protein in PBS.

Add a 10- to 20-fold molar excess of the DBCO-functionalized molecule to the protein

solution.

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

Purify the labeled protein using a desalting column or dialysis to remove unreacted DBCO-

reagent.

Data Presentation
The efficiency of protein labeling can be assessed using various techniques, including SDS-

PAGE, mass spectrometry, and fluorescence imaging (if a fluorescent reporter is used). The

stability of the labeled protein can be evaluated over time under different storage conditions.

Table 1: Representative Labeling Efficiency
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Protein Labeling Method
Molar Excess of
Linker

Labeling Efficiency
(%)

BSA CuAAC 20x >90

Antibody SPAAC 15x ~85

Kinase X CuAAC 30x >95

Note: These are representative values and the optimal conditions and resulting efficiencies will

vary depending on the specific protein and reagents used.

Table 2: Stability of Labeled Protein

Labeled Protein Storage Condition Incubation Time Degradation (%)

Labeled BSA 4°C in PBS 7 days <5

Labeled BSA
-20°C in PBS with

glycerol
30 days <2

Labeled Antibody 4°C in PBS 14 days <10

Note: Stability should be empirically determined for each specific labeled protein.
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Caption: Experimental workflow for PROTAC synthesis and application.
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Caption: The ubiquitin-proteasome system in PROTAC-mediated protein degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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